(2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one
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Overview
Description
(2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a pyridine ring attached to a naphthalene moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 3,4-dihydronaphthalen-1-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can occur at the pyridine ring or the naphthalene moiety, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups, such as halides, alkyl groups, or amino groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2E)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one: This isomer differs in the configuration of the double bond, which can affect its reactivity and interactions.
2-(pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1-one: This compound lacks the double bond, resulting in different chemical and physical properties.
2-(pyridin-4-ylmethylidene)-1-tetralone: This compound has a similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: (2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one is unique due to its specific configuration and the presence of both pyridine and naphthalene moieties
Properties
Molecular Formula |
C16H13NO |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-14(11-12-7-9-17-10-8-12)6-5-13-3-1-2-4-15(13)16/h1-4,7-11H,5-6H2/b14-11- |
InChI Key |
BMJBYWJCQGXHFI-KAMYIIQDSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC=NC=C2)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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